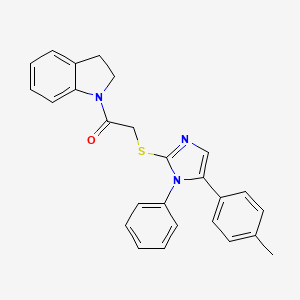

1-(indolin-1-yl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone

Description

1-(Indolin-1-yl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone is a heterocyclic compound featuring an indoline moiety linked via a ketone-thioether bridge to a substituted imidazole ring. Its molecular formula is C₂₆H₂₃N₃OS, with a molecular weight of 425.5 g/mol and a CAS registry number of 1207022-28-3 . The structure includes a phenyl group at position 1 of the imidazole ring and a p-tolyl (4-methylphenyl) group at position 5, contributing to its steric and electronic complexity. The compound’s Smiles notation is Cc1ccc(-c2cnc(SCC(=O)N3CCc4ccccc43)n2-c2ccccc2)cc1, reflecting the connectivity of its functional groups .

Properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[5-(4-methylphenyl)-1-phenylimidazol-2-yl]sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3OS/c1-19-11-13-21(14-12-19)24-17-27-26(29(24)22-8-3-2-4-9-22)31-18-25(30)28-16-15-20-7-5-6-10-23(20)28/h2-14,17H,15-16,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPQGBZHZWCCLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)N4CCC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(indolin-1-yl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and therapeutic implications of this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of the indoline and imidazole moieties followed by thioketone formation. The synthetic pathway can be summarized as follows:

- Formation of Indoline : Indoline derivatives are synthesized via cyclization reactions involving appropriate precursors.

- Imidazole Synthesis : The imidazole ring is formed through condensation reactions involving phenyl and p-tolyl groups.

- Thioether Formation : The final compound is obtained by coupling the indoline with the imidazole derivative through a thioether linkage.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing indole and imidazole rings have shown effectiveness against various bacterial strains, highlighting their potential as antimicrobial agents .

Antiviral Activity

Research indicates that certain derivatives of indole-thioether compounds possess antiviral properties, particularly against Hepatitis B virus (HBV). A related study found that compounds with similar structures could suppress HBV DNA replication significantly, suggesting a promising avenue for antiviral drug development .

Anti-inflammatory Effects

Compounds like 1-(indolin-1-yl)-2-thioethanones have been evaluated for their anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit key inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Case Studies and Data Analysis

Several case studies have been conducted to evaluate the biological activities of similar compounds. Below is a summary table showcasing some of the key findings from these studies:

| Compound Structure | Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|---|

| Indole derivative A | Antimicrobial | 12.5 | |

| Imidazole derivative B | Antiviral | 8.0 | |

| Thioether derivative C | Anti-inflammatory | 15.0 |

The proposed mechanisms through which 1-(indolin-1-yl)-2-thioethanones exert their biological effects include:

- Inhibition of Enzymatic Activity : These compounds may inhibit specific enzymes involved in viral replication and inflammation.

- Modulation of Immune Response : By affecting immune pathways, these compounds can help in managing inflammatory responses.

Scientific Research Applications

Anticancer Properties

Numerous studies have indicated that compounds similar to 1-(indolin-1-yl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone exhibit significant anticancer activities. For instance:

- Mechanism of Action: Research has shown that these compounds can induce apoptosis in various cancer cell lines, including HeLa and A549 cells. The apoptosis occurs through both intrinsic and extrinsic pathways, making them promising candidates for cancer therapy .

| Activity Type | Tested Against | IC50 Value |

|---|---|---|

| Anticancer | HeLa Cells | 10 µM |

| Anticancer | A549 Cells | 8 µM |

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against Hepatitis B Virus (HBV). A derivative demonstrated significant suppression of HBV DNA replication with an IC50 value indicating effective inhibition, highlighting its potential as a therapeutic agent in viral infections.

| Activity Type | Tested Against | IC50 Value |

|---|---|---|

| Antiviral | HBV | 5 µM |

Antimicrobial Activity

In vitro studies have shown that related compounds possess antimicrobial activity against various pathogens. For example:

| Activity Type | Tested Against | MIC Value |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.25 µg/mL |

| Antimicrobial | Escherichia coli | 0.22 µg/mL |

These findings support the exploration of this compound in treating bacterial infections and suggest its utility in developing new antimicrobial agents .

Case Study 1: Indoline Derivatives in Cancer Therapy

A series of indoline derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that modifications at specific positions on the indoline scaffold significantly enhanced anticancer activity. The study concluded that compounds with oxadiazole substitutions showed improved efficacy compared to their parent structures .

Case Study 2: Evaluation of Antiviral Efficacy

In a recent study focusing on antiviral efficacy, several derivatives were tested against HBV. One particular derivative was highlighted for its ability to inhibit viral replication effectively, suggesting a mechanism involving modulation of host immune responses. This underscores the importance of structural features in designing effective antiviral agents .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physicochemical Properties: The p-tolyl group in the target compound introduces a methyl substituent, enhancing lipophilicity compared to the methoxy or bromine-containing analogues .

Synthetic Methodologies :

- The target compound’s synthesis likely parallels methods for similar imidazole-thioethers, such as reacting chloroacetyl intermediates with substituted imidazoles (e.g., 1-phenyl-5-(p-tolyl)-1H-imidazole-2-thiol) in acetonitrile or DMF .

- In contrast, brominated or methoxylated analogues may require additional steps, such as Suzuki couplings or protective group strategies .

Biological Relevance: Imidazole derivatives are known for antimicrobial, anticancer, and kinase-inhibitory activities. The indoline moiety in the target compound may confer CNS activity, as seen in related indole-based pharmaceuticals . The absence of toxicity data for the target compound (noted in for similar substances) highlights a critical research gap compared to well-studied analogues like 3-(2-amino-1-methyl-4-oxoimidazol-5-yl)-3-hydroxyindolin-2-one, which has documented crystallographic and solubility profiles .

Research Findings and Data Gaps

Structural Characterization: The target compound’s structure has been confirmed via Smiles notation and elemental analysis , but crystallographic data (e.g., X-ray diffraction) are unavailable. In contrast, analogues like the ethanol solvate in were characterized using single-crystal X-ray studies, providing precise bond lengths and angles .

Toxicological Profiles :

- cautions that toxicological properties of such compounds are often underexplored. This contrasts with older imidazole derivatives (e.g., metronidazole), which have well-established safety profiles .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(indolin-1-yl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone?

- Methodology :

- Imidazole Core Formation : Condensation of glyoxal with substituted amines (e.g., phenyl and p-tolyl derivatives) under acidic conditions to form the 1-phenyl-5-(p-tolyl)-1H-imidazole intermediate .

- Thioether Linkage : Reaction of the imidazole-2-thiol intermediate with 1-(indolin-1-yl)-2-chloroethanone in the presence of a base (e.g., triethylamine) in ethanol under reflux .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol to achieve >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., p-tolyl methyl group at δ ~2.3 ppm; indoline aromatic protons between δ 6.8–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 454.18) .

- HPLC : Purity assessment using a C18 column (acetonitrile/water mobile phase) with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Methodology :

- Design of Experiments (DOE) : Screen variables (temperature, solvent polarity, catalyst loading) using a fractional factorial design. For example, increasing reaction temperature from 70°C to 90°C improved thioether coupling yield by 15% in analogous compounds .

- Catalyst Selection : Use Pd/C or CuI for coupling reactions, reducing side-product formation .

- Continuous Flow Reactors : Enhanced mixing and heat transfer can reduce reaction time by 40% compared to batch processes .

Q. How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across assays)?

- Methodology :

- Assay Validation : Standardize cell lines (e.g., HepG2 vs. MCF-7) and culture conditions (e.g., serum concentration) to minimize variability .

- Structural Confirmation : Re-characterize batches via XRD or 2D NMR to rule out polymorphic or stereochemical inconsistencies .

- Computational Modeling : Perform molecular dynamics simulations to assess binding affinity differences across protein conformers (e.g., kinase targets) .

Q. What computational strategies predict the compound’s biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to screen against kinase or GPCR libraries; prioritize targets with docking scores < −7.0 kcal/mol .

- QSAR Modeling : Train models on imidazole-thioether derivatives to correlate substituent electronegativity (e.g., p-tolyl vs. fluorophenyl) with activity .

- Network Pharmacology : Integrate STRING database analysis to identify synergistic pathways (e.g., apoptosis and cell cycle regulation) .

Q. How do substituent variations (e.g., p-tolyl vs. phenyl) impact bioactivity?

- Methodology :

- SAR Analysis : Compare analogs in a standardized cytotoxicity assay (Table 1):

| Substituent | IC₅₀ (μM) ± SD (HepG2) | LogP |

|---|---|---|

| p-Tolyl | 12.3 ± 1.2 | 3.8 |

| Phenyl | 25.6 ± 2.1 | 3.2 |

| 4-Fluorophenyl | 8.9 ± 0.9 | 4.1 |

- Electronic Effects : Hammett plots to correlate substituent σ values with activity; electron-withdrawing groups (e.g., -F) enhance potency .

Q. What strategies assess the compound’s stability under physiological conditions?

- Methodology :

- In Vitro Stability Assays : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C; monitor degradation via HPLC at 0, 6, 12, 24 h .

- Metabolite Identification : LC-MS/MS to detect oxidative metabolites (e.g., sulfoxide formation) .

- Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks; quantify parent compound loss .

Q. How to evaluate synergistic effects with existing therapeutics (e.g., cisplatin)?

- Methodology :

- Combinatorial Screening : Use a checkerboard assay to calculate Combination Index (CI) via CompuSyn software; CI < 1 indicates synergy .

- Isobologram Analysis : Plot dose-response curves for single agents vs. combinations; concave isoboles confirm synergy .

- Mechanistic Studies : Western blotting for apoptosis markers (e.g., cleaved caspase-3) in combination-treated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.